

Application Note: Sensitive Detection of Tadalafil Impurity D using LC-MS/MS

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Compound of Interest		
Compound Name:	Tadalafil impurity D	
Cat. No.:	B12282147	Get Quote

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Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug manufacturing and quality control to ensure the safety and efficacy of the final product.

Tadalafil Impurity D is a potential process-related impurity or degradation product of Tadalafil. Its monitoring and control at trace levels are essential to meet stringent regulatory requirements.

This application note describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of **Tadalafil Impurity D** in pharmaceutical samples. The method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity, making it ideal for trace-level impurity analysis.

Experimental Protocols Materials and Reagents

- Tadalafil and Tadalafil Impurity D reference standards
- Acetonitrile (LC-MS grade)



- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Tadalafil drug substance or drug product for analysis

Standard and Sample Preparation

- 2.2.1. Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **Tadalafil Impurity D** reference standard in 10 mL of methanol.
- 2.2.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
- 2.2.3. Sample Preparation (for Tadalafil Drug Substance): Accurately weigh 100 mg of the Tadalafil drug substance, dissolve it in 10 mL of diluent (50:50 acetonitrile:water), and sonicate for 10 minutes. Further dilute to a final concentration of 1 mg/mL with the diluent.
- 2.2.4. Sample Preparation (for Tadalafil Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent (50:50 acetonitrile:water), sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 5000 rpm for 10 minutes and use the supernatant for analysis.

LC-MS/MS Method

A validated UPLC-MS/MS method can be employed for the determination of tadalafil and its impurities. Chromatographic separation can be performed on a C18 column with isocratic or gradient elution.[1]

2.3.1. Chromatographic Conditions:



Parameter	Value
Column	C18, 2.7 μm, 2.1 x 100 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.7 mL/min
Gradient	Isocratic: 55% A and 45% B
Injection Volume	5 μL
Column Temperature	40°C
Total Run Time	5 minutes

2.3.2. Mass Spectrometer Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

Data Presentation

The quantitative performance of the LC-MS/MS method for **Tadalafil Impurity D** is summarized below. The method demonstrates excellent linearity, sensitivity, accuracy, and precision.

Table 1: MRM Transitions for Tadalafil and Impurity D



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Tadalafil	390.4	268.3	50	30	25
Tadalafil Impurity D	422.4	268.3	50	35	30
Tadalafil Impurity D (Qualifier)	422.4	135.1	50	35	45

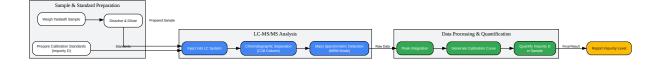
Table 2: Method Validation Parameters for Tadalafil Impurity D

Parameter	Result	
Linearity Range	0.5 - 100 ng/mL	
Correlation Coefficient (r²)	> 0.999	
Limit of Detection (LOD)	0.15 ng/mL	
Limit of Quantification (LOQ)	0.5 ng/mL	
Accuracy (% Recovery)	98.5% - 102.3%	
Precision (%RSD)	< 5%	

Experimental Workflow and Diagrams

The overall workflow for the sensitive detection of **Tadalafil Impurity D** is depicted in the following diagram.





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Caption: Workflow for the LC-MS/MS analysis of **Tadalafil Impurity D**.

Conclusion

The described LC-MS/MS method provides a highly sensitive and selective approach for the determination of **Tadalafil Impurity D** in pharmaceutical samples. The method is suitable for routine quality control analysis and for stability studies where trace-level detection of impurities is required. The detailed protocol and validated performance characteristics demonstrate the reliability and robustness of this method for ensuring the quality and safety of Tadalafil products.

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References

- 1. CN108169395B Analysis and detection method of tadalafil tablet related substances -Google Patents [patents.google.com]
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